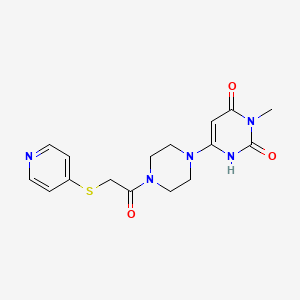

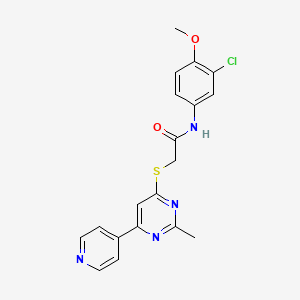

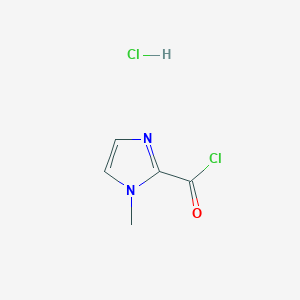

![molecular formula C16H16N4O2S B2400309 (E)-N-(3-(2-etoxietílico)benzo[d]tiazol-2(3H)-ilideno)pirazina-2-carboxamida CAS No. 1173439-62-7](/img/structure/B2400309.png)

(E)-N-(3-(2-etoxietílico)benzo[d]tiazol-2(3H)-ilideno)pirazina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .

Synthesis Analysis

These derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be modified with various substituents to create a wide range of derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial de este compuesto como agente antimicobacteriano. Específicamente, se han sintetizado y evaluado derivados de imidazo-[2,1-b]-tiazol y benzo-[d]-imidazo-[2,1-b]-tiazol carboxamidas por su actividad antituberculosa . Notablemente, el derivado de benzo-[d]-imidazo-[2,1-b]-tiazol IT10 mostró una actividad significativa contra Mycobacterium tuberculosis (Mtb) H37Ra, con una toxicidad mínima para las células de fibroblastos pulmonares. Estudios adicionales investigaron el patrón de unión y la estabilidad del complejo proteína-ligando contra la enzima diana Pantotenato sintetasa de Mtb.

- Se han sintetizado derivados de 2H-benzo[d][1,2,3]triazol en forma de T utilizando reacciones de acoplamiento de Sonogashira. Estos compuestos exhiben interesantes propiedades de autoensamblaje, que son cruciales para el diseño de materiales orgánicos con estructuras y funciones específicas . Comprender las relaciones estructura-propiedad de estos derivados ayuda en el diseño racional para aplicaciones como sensores moleculares, dispositivos optoelectrónicos y materiales supramoleculares.

Agentes antimicobacterianos

Autoensamblajes orgánicos

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity. This inhibition can lead to enhanced insulin and leptin signaling, which can help regulate glucose homeostasis and energy balance

Biochemical Pathways

The compound’s interaction with PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound can enhance the signaling of these pathways, potentially leading to improved glucose regulation and energy balance .

Pharmacokinetics

One study found that a similar compound displayed good ptp1b inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats . This suggests that the compound may have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The inhibition of PTP1B by the compound can lead to enhanced insulin and leptin signaling. This can result in improved glucose regulation and energy balance, which could potentially be beneficial for the treatment of Type II diabetes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, solvent effects can affect the excited-state intramolecular proton transfer (ESIPT) properties of similar compounds . More research is needed to understand how different environmental factors influence the action of this specific compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide has some limitations for lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide.

Direcciones Futuras

There are several future directions for the research on (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide. One potential direction is to investigate the efficacy of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide in combination with other anticancer or anti-inflammatory agents. Another direction is to investigate the potential use of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide as a drug delivery system. In addition, further studies are needed to investigate the mechanism of action of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide and its potential toxicity and pharmacokinetics in vivo. Overall, the research on (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide has shown promising results and has the potential to contribute to the development of novel therapeutics.

Métodos De Síntesis

The synthesis of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 2-chlorobenzothiazole, followed by the addition of ethoxyethylamine and the subsequent reaction with 2-chloroacetyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in a research article by Wang et al. in 2017.

Propiedades

IUPAC Name |

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-2-22-10-9-20-13-5-3-4-6-14(13)23-16(20)19-15(21)12-11-17-7-8-18-12/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWCYQXBUJLUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2400249.png)